molecular formula C48H72O14 B1140454 epi-Avermectin B1a CAS No. 106434-14-4

epi-Avermectin B1a

Katalognummer B1140454
CAS-Nummer: 106434-14-4
Molekulargewicht: 873.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

epi-Avermectin B1a is a derivative of avermectin, a series of drugs and pesticides derived from the soil bacterium Streptomyces avermitilis. These compounds are known for their broad-spectrum anthelmintic and insecticidal activities. The unique molecular structures of avermectins, including epi-Avermectin B1a, contribute to their potent biological efficacy.

Synthesis Analysis

Solid phase synthesis of derivatives like 4″-epi-methylamino-4″-deoxyavermectin B1 benzoate demonstrates the chemical versatility of avermectin molecules, enabling modifications that enhance their properties or bioactivity (Fu Ming-Kun et al., 2005). The synthesis of epi-Avermectin B1a typically involves complex fermentation processes, followed by specific chemical reactions to achieve the desired modifications.

Molecular Structure Analysis

The molecular structure of epi-Avermectin B1a includes modifications at specific sites that distinguish it from other avermectins. These structural differences can alter its biological activity and safety profile. Detailed molecular structure analysis is essential for understanding the interaction of epi-Avermectin B1a with biological targets.

Chemical Reactions and Properties

Avermectin B1-8,9-oxide and its derivatives exhibit significant bioactivity, with chemical modifications like nucleophilic opening of the epoxide leading to derivatives with varied biological effects (T. Blizzard et al., 1993). The reactivity of epi-Avermectin B1a and its analogs is critical for their use as effective anthelmintic and insecticidal agents.

Wissenschaftliche Forschungsanwendungen

  • Anthelmintic Properties and Safety : "epi-Avermectin B1a" has been found to retain the full potency of its natural products but with increased safety. This makes it a potent agent against parasitic worms (Blizzard et al., 1992)(Blizzard et al., 1992).

  • Pharmacokinetics in Animals : Studies have shown that "epi-Avermectin B1a" is effective as a topical endectocide for cattle and has shown significant efficacy against a spectrum of nematode parasites in sheep (Shoop et al., 1996)(Shoop et al., 1996).

  • Neuromuscular Transmission Effects : It affects neuromuscular transmission in various organisms, such as the lobster, by reducing muscle membrane resistance and impacting postsynaptic potentials (Fritz et al., 1979)(Fritz et al., 1979).

  • Glutamate-Gated Chloride Channels : "epi-Avermectin B1a" has been shown to interact with glutamate-gated chloride channels in the model organism Caenorhabditis elegans, indicating its broader impact on invertebrate neurobiology (Cully et al., 1994)(Cully et al., 1994).

  • Biological Activity and Mechanism of Action : The compound has a broad spectrum of biological activity, impacting various parasites and affecting GABA receptors. It stimulates the release of γ-aminobutyric acid from brain synaptosomes and interacts with benzodiazepine receptors (Paul et al., 1980; Pong & Wang, 1980)(Paul et al., 1980)(Pong & Wang, 1980).

  • Industrial Production Improvements : Research has been conducted to improve the stability and safety of microbial metabolite production of "epi-Avermectin B1a" on an industrial scale using methods like heavy ion mutagenesis (Wang et al., 2018)(Wang et al., 2018).

Safety And Hazards

Ivermectin, a related compound, is fatal if swallowed and causes serious eye irritation8. It may damage fertility or the unborn child8. It is not for human or veterinary use4.


Eigenschaften

IUPAC Name

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-PKFJMREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

epi-Avermectin B1a

Citations

For This Compound
4
Citations
HG Davies, RH Green - Chemical Society Reviews, 1991 - pubs.rsc.org
7 Total Synthesis A. Mi1bernycins.-The first reported synthesis of one of this large family of macrolides was that of Smith and colleagues,'32* 1 who described the preparation of racemic …
Number of citations: 62 pubs.rsc.org
FAO Joint - FAO Plant Production and Protection Paper, 2017 - apps.who.int
A Joint Meeting of the Food and Agriculture Organization of the United Nations (FAO) Panel of Experts on Pesticide Residues in Food and the Environment and the World Health …
Number of citations: 11 apps.who.int
SF Tytko - 1994 - search.proquest.com
… of Avermectin A2a to Avermectin B2a 15 Scheme 3 Synthesis of Ivermectin 16 Scheme 4Synthesis of 19-epi-avermectin A1a 17 Scheme 5Synthesis of 19-epi-avermectin B1a 18 …
Number of citations: 2 search.proquest.com
池田孝則 - 日本薬理学雑誌, 2003 - jstage.jst.go.jp
イベルメクチン (ストロメクトール) は放線菌 Streptomyces avermitilis の発酵産物アベルメクチン類から誘導された半合成の環状ラクトン経口駆虫薬である. イベルメクチンは線虫 Caenorhabditis …
Number of citations: 4 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.